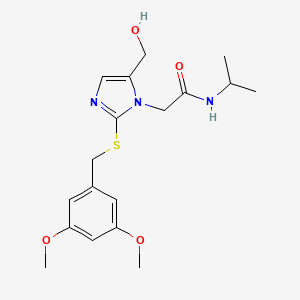
2-(2-((3,5-ジメトキシベンジル)チオ)-5-(ヒドロキシメチル)-1H-イミダゾール-1-イル)-N-イソプロピルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of imidazole are known to interact with cellular pathways involved in cancer progression. The presence of the 3,5-dimethoxybenzyl group may enhance the compound's ability to inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis.
Table 1: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(3,5-Dimethoxybenzyl)-5-(2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-yl)pyridin-2(1H) | Contains pyridine instead of imidazole | Known for potent anticancer activity |
| 2-[5-[[(3-Methoxypropylamino)-2-oxoethyl]thio]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(phenylmethyl)acetamide | Quinazoline core structure | Exhibits antimicrobial properties |
| 4-Amino-N-(3-methoxypropyl)-6-methylpyrimidin-2(1H)-one | Pyrimidine base structure | Potential anti-inflammatory effects |
Pharmacological Applications
G Protein-Coupled Receptor Modulation
The compound has shown potential as a modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. Research suggests that imidazole derivatives can act as agonists or antagonists at specific GPCRs, influencing pathways related to metabolism, inflammation, and pain perception .
Case Study: GPCR Interaction
A study examining the interaction of imidazole derivatives with GPCRs demonstrated that certain modifications could enhance binding affinity and selectivity for specific receptor subtypes. This insight could guide the development of more effective therapeutic agents targeting GPCR-mediated diseases.
Molecular Biology Applications
Enzyme Inhibition
The compound may serve as a potent inhibitor for enzymes involved in metabolic pathways. For example, studies on similar acetamide derivatives have shown efficacy in inhibiting urease activity, which is critical for treating infections caused by urease-producing bacteria .
Table 2: Biological Activities of Related Acetamide Derivatives
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | Urease inhibition | Competitive inhibition at the active site |
| Ciprofloxacin derivatives | Antibacterial activity | Disruption of bacterial DNA replication |
| N-(6-Arylbenzo[d]thiazole-2-acetamide) | Antioxidant properties | Scavenging free radicals |
Future Research Directions
Given its promising biological activities, further research should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of the compound in animal models.
- Structure-Activity Relationship (SAR) : Conducting SAR studies to optimize the compound's efficacy and selectivity.
- Clinical Trials : Investigating its safety and effectiveness in human subjects for potential therapeutic applications.
生物活性
The compound 2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C18H25N3O5S
- Molecular Weight: 395.47 g/mol
- Key Functional Groups:
- Imidazole ring
- Thioether linkage
- Acetamide moiety
The compound's structure suggests possible interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structural features may exhibit various biological activities through multiple mechanisms:
-
Enzyme Inhibition:
- Compounds that contain imidazole rings are known to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory pathways. For example, related compounds have shown IC50 values in the low micromolar range for inhibiting leukotriene synthesis and prostaglandin production in various cell types .
- Receptor Modulation:
-
Antioxidant Activity:
- The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory effects.
Biological Activity Data
Case Studies and Research Findings
-
Anti-inflammatory Studies:
A study on related compounds demonstrated significant inhibition of inflammatory responses in animal models. For instance, the application of similar thioether-containing compounds led to reduced edema and inflammatory cell infiltration in models of induced arthritis . -
Cancer Research:
Compounds with structural similarities have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of specific signaling pathways. A related imidazole derivative was found to inhibit tumor growth in xenograft models by promoting cell cycle arrest . -
Neuroprotective Effects:
Preliminary studies suggest that this class of compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues, potentially aiding conditions like Alzheimer's disease .
特性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-12(2)20-17(23)9-21-14(10-22)8-19-18(21)26-11-13-5-15(24-3)7-16(6-13)25-4/h5-8,12,22H,9-11H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVNPCXATNQZAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC2=CC(=CC(=C2)OC)OC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














